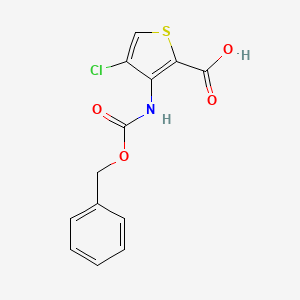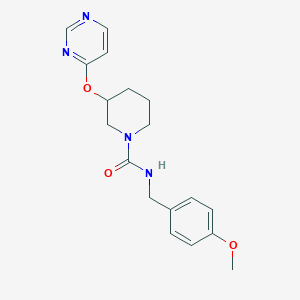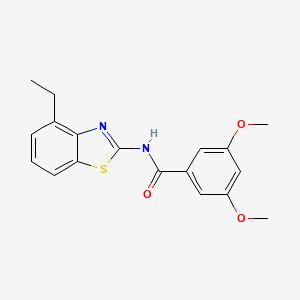![molecular formula C18H17NO3 B2816971 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 533867-66-2](/img/structure/B2816971.png)
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione” is a derivative of azepine . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position . The methoxypropyl group at the 6-position and the dibenzo[c,e] structure suggest that this compound may have unique properties compared to other azepines.
Molecular Structure Analysis
The molecular structure of this compound would be based on the azepine structure, with additional groups attached. The 3-methoxypropyl group would be attached at the 6-position of the azepine ring, and the dibenzo[c,e] structure would likely involve additional benzene rings attached to the azepine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific groups attached to the azepine ring. Azepines can undergo various reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the methoxypropyl group and the dibenzo[c,e] structure would likely influence its properties .Aplicaciones Científicas De Investigación
Synthesis Techniques
A novel synthesis method for 5H-dibenzo[c,e]azepine-5,7(6H)-diones, including derivatives similar to the specified compound, utilizes palladium-catalyzed double C-H bond activation from benzamides. This method offers a convenient route to produce these compounds in satisfactory to excellent yields, highlighting the efficiency and versatility of palladium catalysis in organic synthesis (Kondapalli et al., 2017).
Chemical Transformations and Derivatives
The transformation of 5H-dibenzo[c,e]azepines into phenanthridines through reactions involving cyclic N-diazonium ions demonstrates the compound's flexibility in undergoing structural modifications. This reaction pathway offers insights into the formation of novel heterocyclic compounds, which could be pivotal for developing new pharmacological agents or materials (Kreher & Bergmann, 1982).
Anticancer Activities
Research into novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units, inspired by structures like rucaparib and PJ34, has shown promising anticancer activities. This work underscores the potential of dibenzoazepine derivatives as scaffolds for designing anticancer agents, with some derivatives exhibiting better activities than Rucaparib against specific cancer cell lines (He et al., 2018).
Supramolecular Assemblies
Studies on closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines have highlighted the impact of subtle structural differences on their molecular and supramolecular structures. This research provides valuable insights into how modifications in the dibenzoazepine framework can influence the overall properties of these compounds, which is critical for designing materials with specific functions (Acosta et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-methoxypropyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-12-6-11-19-17(20)15-9-4-2-7-13(15)14-8-3-5-10-16(14)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYGDPVVDRFAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)

![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)
![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)



![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)
